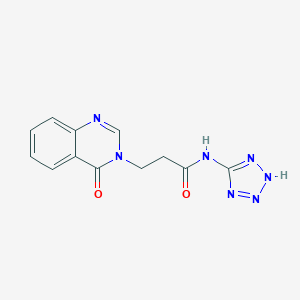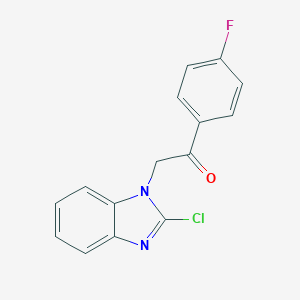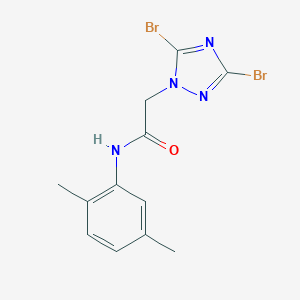
N-(3-chloro-2-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, also known as AC-55541, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of N-(3-chloro-2-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This receptor is responsible for the regulation of inhibitory neurotransmission in the brain. By modulating the GABA-A receptor, N-(3-chloro-2-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide enhances the activity of GABA, which results in an overall decrease in neuronal excitability.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to have a range of biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-(3-chloro-2-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has also been shown to have analgesic effects by reducing pain sensitivity. Furthermore, N-(3-chloro-2-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to have anxiolytic effects by reducing anxiety-like behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-chloro-2-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide in lab experiments is its specificity towards the GABA-A receptor. This allows researchers to study the effects of modulating this receptor in a controlled manner. However, a limitation of using N-(3-chloro-2-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is its relatively low potency compared to other GABA-A receptor modulators. This may limit its potential use in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of N-(3-chloro-2-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide. One area of interest is its potential use in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Additionally, further research could investigate the effects of N-(3-chloro-2-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide on other neurotransmitter systems in the brain. Finally, the development of more potent analogs of N-(3-chloro-2-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide could lead to the discovery of new therapeutic agents.
Métodos De Síntesis
The synthesis of N-(3-chloro-2-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves the reaction between 2-methyl-3-chloroaniline and 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid in the presence of a coupling agent. The resulting product is then purified through recrystallization to obtain N-(3-chloro-2-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide in its pure form. The synthesis method of N-(3-chloro-2-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been reported in various research articles and is considered reliable.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. N-(3-chloro-2-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has also been investigated for its potential use in the treatment of neuropathic pain, anxiety, and depression. Moreover, N-(3-chloro-2-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to have a positive effect on learning and memory.
Propiedades
Fórmula molecular |
C18H16ClN3O2 |
|---|---|
Peso molecular |
341.8 g/mol |
Nombre IUPAC |
N-(3-chloro-2-methylphenyl)-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C18H16ClN3O2/c1-12-14(19)6-4-8-15(12)21-17(23)9-10-22-11-20-16-7-3-2-5-13(16)18(22)24/h2-8,11H,9-10H2,1H3,(H,21,23) |
Clave InChI |
WCHPMAMNBBVDAA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCN2C=NC3=CC=CC=C3C2=O |
SMILES canónico |
CC1=C(C=CC=C1Cl)NC(=O)CCN2C=NC3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,5-dichlorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277441.png)
![3-[(3-Methylbenzyl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B277444.png)

![N-[2-(methylsulfanyl)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B277446.png)
![2-(4-oxoquinazolin-3(4H)-yl)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B277449.png)
![2-(4-oxoquinazolin-3(4H)-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B277450.png)

![1-{[5-(4-chlorophenyl)-1H-tetraazol-1-yl]acetyl}-4-methylpiperidine](/img/structure/B277453.png)
![N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B277454.png)


![4-[(5-phenyl-1H-tetraazol-1-yl)acetyl]morpholine](/img/structure/B277463.png)

